
Benzene, 1,1'-(1,9-decadiyne-1,10-diyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- is an organic compound with the molecular formula C22H22 This compound features two benzene rings connected by a decadiyne chain, which includes two triple bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- typically involves the coupling of benzene derivatives with a decadiyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon triple bonds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- can undergo oxidation reactions, often leading to the formation of diketone derivatives.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bonds.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene rings.
科学研究应用
Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
The mechanism of action of Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- involves its ability to interact with various molecular targets. The triple bonds in the decadiyne chain can participate in cycloaddition reactions, forming new ring structures. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes.
相似化合物的比较
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
- Benzene, 1,1’-(1-butene-1,4-diyl)bis-, (Z)-
- Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)-
Comparison:
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis- has a shorter alkyne chain compared to Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis-, resulting in different reactivity and applications.
- Benzene, 1,1’-(1-butene-1,4-diyl)bis-, (Z)- contains a double bond instead of triple bonds, affecting its chemical properties and potential uses.
- Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)- features a conjugated system with multiple double bonds, offering unique electronic properties.
属性
CAS 编号 |
49769-20-2 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
10-phenyldeca-1,9-diynylbenzene |
InChI |
InChI=1S/C22H22/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22/h7-8,11-14,17-20H,1-6H2 |
InChI 键 |
KKNRMMKOXYQBSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CCCCCCCC#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


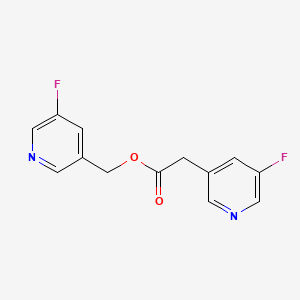
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
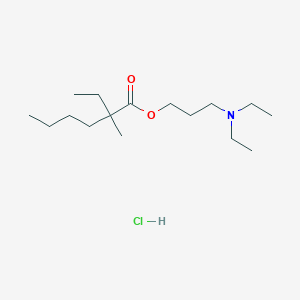
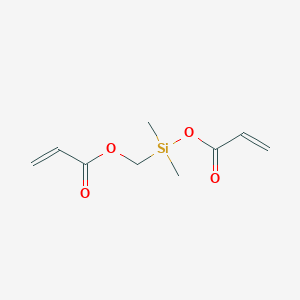

![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
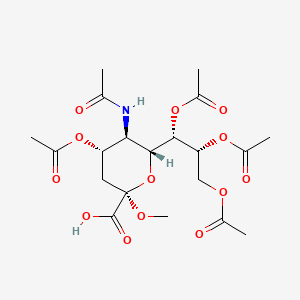

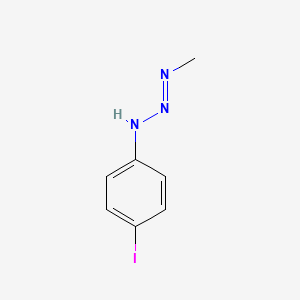
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
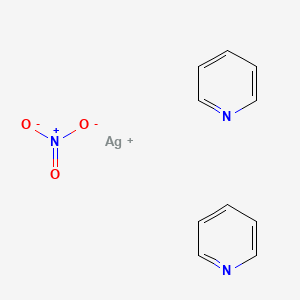
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)

